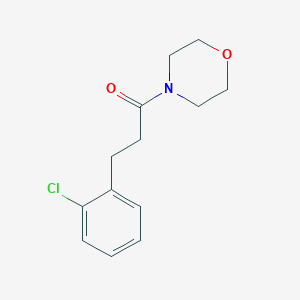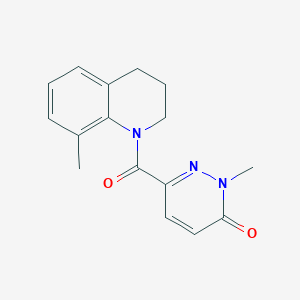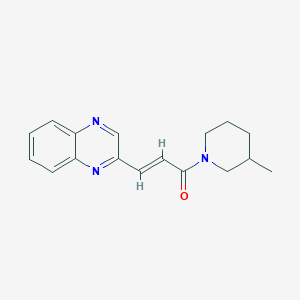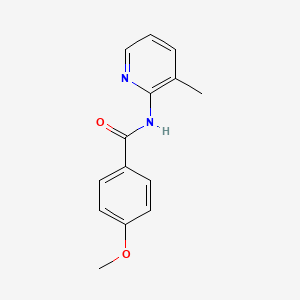
3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one is a chemical compound that belongs to the class of phenylmorpholinyl ketones. It is commonly known as 3-CMC or 3-Chloromethcathinone. This compound has gained significant attention from the scientific research community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3-CMC is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 3-CMC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-CMC are similar to other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to an increase in dopamine and norepinephrine levels in the brain, resulting in feelings of euphoria, increased energy, and improved cognitive function.
実験室実験の利点と制限
One of the advantages of using 3-CMC in lab experiments is its relatively simple synthesis method. This allows for easy production of the compound in a laboratory setting. However, one of the limitations is the lack of research on its long-term effects and potential toxicity. Therefore, caution should be exercised when conducting experiments with this compound.
将来の方向性
There are several future directions for research on 3-CMC. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Further research is needed to determine its efficacy and safety for these conditions. Additionally, research on the long-term effects and potential toxicity of 3-CMC is needed. This will help to ensure its safe use in laboratory settings and potential therapeutic applications.
Conclusion:
In conclusion, 3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one is a chemical compound with potential applications in various fields of scientific research. Its relatively simple synthesis method and stimulant properties make it an attractive compound for further study. However, caution should be exercised when conducting experiments with this compound due to the lack of research on its long-term effects and potential toxicity. Further research is needed to determine its potential therapeutic applications and safety profile.
合成法
The synthesis of 3-CMC involves the reaction of 2-chlorophenylacetonitrile with morpholine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain 3-CMC. This synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-CMC has potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit stimulant properties similar to other cathinones such as methcathinone and mephedrone. As a result, it has been studied for its potential use as a treatment for attention-deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
3-(2-chlorophenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRENXHBTUIRIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)





![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)

![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
